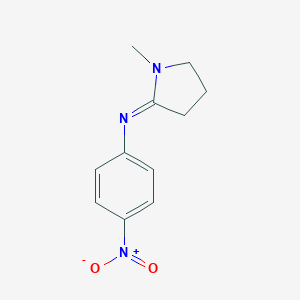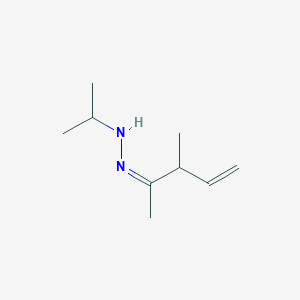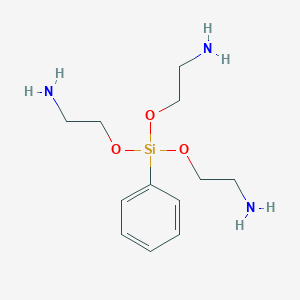
1-Methyl-2-(4-nitrophenylimino)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(4-nitrophenylimino)pyrrolidine, also known as MNIP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. MNIP belongs to the class of imine compounds, which are characterized by the presence of a carbon-nitrogen double bond. In
Scientific Research Applications
1-Methyl-2-(4-nitrophenylimino)pyrrolidine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine is in the field of organic electronics. 1-Methyl-2-(4-nitrophenylimino)pyrrolidine has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as field-effect transistors and solar cells.
1-Methyl-2-(4-nitrophenylimino)pyrrolidine has also been studied for its potential use as a fluorescent probe for the detection of metal ions. 1-Methyl-2-(4-nitrophenylimino)pyrrolidine has a unique chemical structure that allows it to selectively bind to certain metal ions, resulting in a change in fluorescence intensity. This property makes 1-Methyl-2-(4-nitrophenylimino)pyrrolidine a potential candidate for use in metal ion sensing applications.
Mechanism Of Action
The mechanism of action of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine is not fully understood, but it is believed to involve the interaction of the imine group with various biological molecules. 1-Methyl-2-(4-nitrophenylimino)pyrrolidine has been shown to bind to DNA and RNA, and it is believed that this interaction may be responsible for some of its biological effects.
Biochemical And Physiological Effects
1-Methyl-2-(4-nitrophenylimino)pyrrolidine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-Methyl-2-(4-nitrophenylimino)pyrrolidine has antioxidant properties, which may be due to its ability to scavenge free radicals. 1-Methyl-2-(4-nitrophenylimino)pyrrolidine has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not fully understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine is its ease of synthesis. 1-Methyl-2-(4-nitrophenylimino)pyrrolidine can be synthesized using simple and readily available starting materials, making it a cost-effective compound for use in laboratory experiments. However, one limitation of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 1-Methyl-2-(4-nitrophenylimino)pyrrolidine. One area of interest is the development of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine-based organic electronic devices. Further research is needed to optimize the charge transport properties of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine and to explore its potential for use in other electronic applications.
Another area of interest is the development of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine-based metal ion sensors. Further research is needed to optimize the selectivity and sensitivity of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine-based sensors and to explore their potential for use in environmental monitoring and biomedical applications.
In addition, further research is needed to explore the biological effects of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine and the mechanisms underlying these effects. This may involve studying the interaction of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine with various biological molecules, as well as exploring its potential for use in the treatment of various diseases.
Conclusion
In conclusion, 1-Methyl-2-(4-nitrophenylimino)pyrrolidine is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. 1-Methyl-2-(4-nitrophenylimino)pyrrolidine can be synthesized using a simple and cost-effective method, and it has been studied for its potential use in organic electronics, metal ion sensing, and biomedical applications. Further research is needed to fully understand the mechanism of action of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine and to explore its potential for use in various scientific fields.
Synthesis Methods
1-Methyl-2-(4-nitrophenylimino)pyrrolidine can be synthesized by the reaction of 1-methyl-2-pyrrolidinone with 4-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, where the carbonyl group of 1-methyl-2-pyrrolidinone reacts with the aldehyde group of 4-nitrobenzaldehyde to form an imine bond. The resulting product is 1-Methyl-2-(4-nitrophenylimino)pyrrolidine, which can be purified by recrystallization.
properties
CAS RN |
17536-04-8 |
|---|---|
Product Name |
1-Methyl-2-(4-nitrophenylimino)pyrrolidine |
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C11H13N3O2/c1-13-8-2-3-11(13)12-9-4-6-10(7-5-9)14(15)16/h4-7H,2-3,8H2,1H3 |
InChI Key |
DRMVHXFUXPZWOI-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1CCCC1=NC2=CC=C(C=C2)[N+](=O)[O-] |
Other CAS RN |
17536-04-8 |
synonyms |
N-(1-Methylpyrrolidin-2-ylidene)-4-nitro-1-benzenamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















